molecular formula C12H11N3O2 B7637714 5-Amino-2-anilinopyridine-3-carboxylic acid

5-Amino-2-anilinopyridine-3-carboxylic acid

Cat. No. B7637714
M. Wt: 229.23 g/mol
InChI Key: BRGJQUKKEZAVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-anilinopyridine-3-carboxylic acid (AAPC) is a chemical compound that has gained significant interest in the field of scientific research due to its potential use in the development of new drugs. AAPC is a derivative of pyridine and has a molecular formula of C12H11N3O2.

Mechanism of Action

The mechanism of action of 5-Amino-2-anilinopyridine-3-carboxylic acid is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory mediators, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
5-Amino-2-anilinopyridine-3-carboxylic acid has been found to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation and pain, inhibit the growth of cancer cells, and prevent the formation of blood clots. 5-Amino-2-anilinopyridine-3-carboxylic acid has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

5-Amino-2-anilinopyridine-3-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. 5-Amino-2-anilinopyridine-3-carboxylic acid is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of 5-Amino-2-anilinopyridine-3-carboxylic acid is that its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways or processes.

Future Directions

There are several future directions for research on 5-Amino-2-anilinopyridine-3-carboxylic acid. One area of interest is the development of new drugs that target specific pathways or processes involved in inflammation and pain. Another area of interest is the development of new antibiotics that can overcome antibiotic resistance. Additionally, research is needed to better understand the mechanism of action of 5-Amino-2-anilinopyridine-3-carboxylic acid and to identify potential side effects and safety concerns. Finally, studies are needed to determine the optimal dosage and administration of 5-Amino-2-anilinopyridine-3-carboxylic acid for various conditions.

Synthesis Methods

5-Amino-2-anilinopyridine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2-chloronicotinic acid with aniline in the presence of a catalyst. The resulting product is then subjected to a series of reactions that involve the use of various reagents and solvents. The final step in the synthesis process involves the purification of the product using chromatography techniques.

Scientific Research Applications

5-Amino-2-anilinopyridine-3-carboxylic acid has been studied extensively for its potential use in the development of new drugs. Research has shown that 5-Amino-2-anilinopyridine-3-carboxylic acid has anti-inflammatory and analgesic properties and can be used as a potential treatment for various conditions, including cancer and arthritis. 5-Amino-2-anilinopyridine-3-carboxylic acid has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

5-amino-2-anilinopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-8-6-10(12(16)17)11(14-7-8)15-9-4-2-1-3-5-9/h1-7H,13H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGJQUKKEZAVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-anilinopyridine-3-carboxylic acid

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